molecular formula C12H13Cl2N3 B1306355 C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine CAS No. 435342-02-2

C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine

Cat. No.: B1306355
CAS No.: 435342-02-2
M. Wt: 270.15 g/mol
InChI Key: KXPFSPXDZIMEIZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine involves several steps. One common method is the reaction of 1H-naphtho[2,3-d]imidazole with methylamine under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the phosphorylation of proteins involved in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival . This inhibition can result in antiproliferative effects on cancer cells .

Comparison with Similar Compounds

C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine can be compared with other imidazole derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

435342-02-2

Molecular Formula

C12H13Cl2N3

Molecular Weight

270.15 g/mol

IUPAC Name

1H-benzo[f]benzimidazol-2-ylmethanamine;dihydrochloride

InChI

InChI=1S/C12H11N3.2ClH/c13-7-12-14-10-5-8-3-1-2-4-9(8)6-11(10)15-12;;/h1-6H,7,13H2,(H,14,15);2*1H

InChI Key

KXPFSPXDZIMEIZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CN

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CN.Cl.Cl

Origin of Product

United States

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